molecular formula C17H13N7OS B7168697 N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide

Cat. No.: B7168697
M. Wt: 363.4 g/mol
InChI Key: VCTUTEKXJGLFKC-UHFFFAOYSA-N
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Description

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a combination of tetrazole, pyridine, and thiazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of multiple heterocyclic rings in its structure makes it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the formation of the tetrazole ring via [2+3] cycloaddition of a nitrile with an azide . The thiazole ring can be synthesized through Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The final coupling step involves the formation of the carboxamide linkage under mild conditions using coupling reagents like EDCI or DCC .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and condensation steps, as well as advanced purification techniques like crystallization and chromatography .

Mechanism of Action

The mechanism of action of N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains . The exact pathways depend on the biological context and the specific target molecules involved .

Comparison with Similar Compounds

Comparison: N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide stands out due to its unique combination of tetrazole, pyridine, and thiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, specific binding affinities, and a broader range of applications .

Properties

IUPAC Name

N-[3-(1-methyltetrazol-5-yl)phenyl]-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7OS/c1-24-15(21-22-23-24)11-5-4-6-12(9-11)20-16(25)14-10-19-17(26-14)13-7-2-3-8-18-13/h2-10H,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTUTEKXJGLFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC=C2)NC(=O)C3=CN=C(S3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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